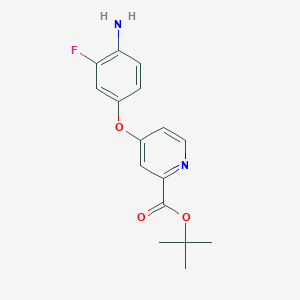
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is an organic compound that features a tert-butyldimethylsilyloxy group and a chlorobutanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The chlorobutanal moiety can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal involves its reactivity with various chemical reagents. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The chlorobutanal moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(tert-Butyldimethylsilyloxy)-4-hydroxybutanal
- (S)-3-(tert-Butyldimethylsilyloxy)-4-bromobutanal
- (S)-3-(tert-Butyldimethylsilyloxy)-4-iodobutanal
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is unique due to the presence of both a tert-butyldimethylsilyloxy group and a chlorobutanal moiety. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H21ClO2Si |
|---|---|
Molecular Weight |
236.81 g/mol |
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal |
InChI |
InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m0/s1 |
InChI Key |
UTZDSSCUZVIWQI-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC=O)CCl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


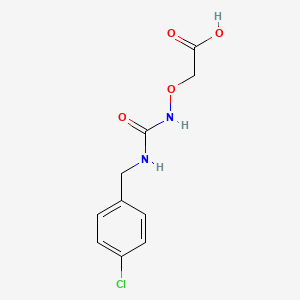
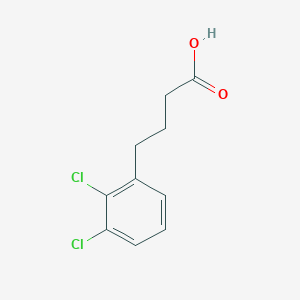
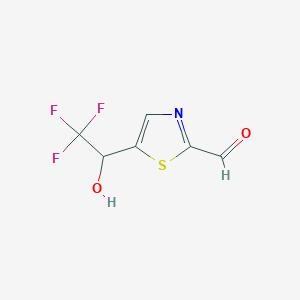



![tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate](/img/structure/B8454080.png)

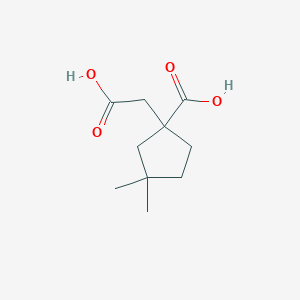
![4-[2-(2-Methoxy-phenyl)-ethyl]-pyridin-2-ylamine](/img/structure/B8454115.png)
![tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B8454123.png)

![[4-(2,4-Difluoro-benzyloxy)phenyl]-methanol](/img/structure/B8454134.png)
